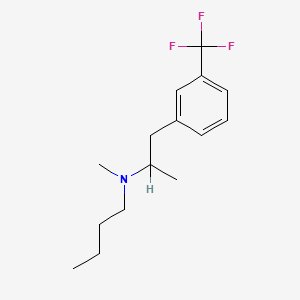

N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine

Descripción

N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine is a synthetic phenethylamine derivative characterized by a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, an N-butyl substituent, and dimethyl groups at the alpha and nitrogen positions. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity (due to the -CF₃ group) and steric bulk (from the N-butyl chain), which may influence receptor binding affinity, metabolic stability, and bioavailability.

Propiedades

Número CAS |

74051-03-9 |

|---|---|

Fórmula molecular |

C15H22F3N |

Peso molecular |

273.34 g/mol |

Nombre IUPAC |

N-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine |

InChI |

InChI=1S/C15H22F3N/c1-4-5-9-19(3)12(2)10-13-7-6-8-14(11-13)15(16,17)18/h6-8,11-12H,4-5,9-10H2,1-3H3 |

Clave InChI |

HPMVXMNPSHKAJD-UHFFFAOYSA-N |

SMILES canónico |

CCCCN(C)C(C)CC1=CC(=CC=C1)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Alpha and N-Dimethylation

- The alpha-methyl group on the side chain is introduced by alkylation at the alpha carbon adjacent to the amine, commonly achieved by using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- N-dimethylation of the amine nitrogen can be performed via Eschenmoser methylation or reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).

N-Butyl Substitution

- The N-butyl substituent is introduced by alkylation of the secondary amine with butyl halides (e.g., butyl bromide) or by reductive amination with butanal.

- Careful control of reaction stoichiometry and conditions is necessary to avoid over-alkylation or formation of quaternary ammonium salts.

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-(trifluoromethyl)phenylacetaldehyde | Oxidation of 3-(trifluoromethyl)phenyl ethanol or halide substitution | Starting material preparation |

| 2 | Reductive amination | Reaction with methylamine or dimethylamine, reducing agent (NaBH3CN) | Forms alpha-aminophenethyl intermediate |

| 3 | Alpha-methylation | Methyl iodide, base (e.g., NaH or K2CO3) | Introduces alpha-methyl group |

| 4 | N-Butylation | Butyl bromide or butanal with reductive amination | Introduces N-butyl substituent |

| 5 | Purification | Chromatography or crystallization | Isolation of pure compound |

Alternative Solid-Phase Synthesis Approach

According to patent WO1996040202A1, a solid-phase sub-monomer synthesis method can be adapted for N-substituted phenethylamines, where:

- A secondary amine bound to a solid support undergoes acylation with haloacetic acid derivatives to introduce the backbone.

- Subsequent nucleophilic displacement with primary or secondary amines installs the side-chain substituents.

- This method allows for stepwise construction and purification of the molecule on a solid substrate, enhancing yield and purity.

Analytical Data and Reaction Optimization

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect yield and purity.

- For related compounds, continuous flow synthesis methods have been employed to improve efficiency and scalability, with temperatures ranging from 40 °C to 140 °C and use of green solvents like water and acetonitrile.

- Monitoring by nuclear magnetic resonance spectroscopy (NMR) and liquid chromatography-mass spectrometry (LC-MS) is essential to confirm intermediate formation and final product purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Temperature | 40–140 °C (batch or flow) | Influences reaction rate and selectivity |

| Solvent | Water, acetonitrile, ethers (e.g., dioxane) | Solubility and reaction medium effects |

| Alkylating agents | Methyl iodide, butyl bromide | Determines N-alkylation efficiency |

| Reducing agents | Sodium cyanoborohydride, NaBH4 | Selective reductive amination |

| Solid support | Polystyrene resin or similar | Enables solid-phase synthesis |

Análisis De Reacciones Químicas

Types of Reactions

N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenethylamine derivatives.

Aplicaciones Científicas De Investigación

N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. It may modulate the activity of neurotransmitter systems by binding to specific receptors or inhibiting enzyme activity.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table compares N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine with structurally related phenethylamine derivatives. Key differences in substituents and their hypothesized effects are highlighted:

Key Observations:

- Trifluoromethyl Group (-CF₃) : The meta-CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to unsubstituted or fluorine-only analogs. This may enhance blood-brain barrier penetration .

- N-Butyl vs.

- Chirality and Salt Forms : The hydrochloride salt in ’s compound improves water solubility, whereas the target compound’s freebase form likely prioritizes lipid solubility for CNS targeting.

Pharmacological and Metabolic Considerations

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogous structures:

- Receptor Binding : The trifluoromethyl group may enhance affinity for serotonin (5-HT) or dopamine receptors, similar to para-fluorinated analogs. However, steric bulk from the N-butyl group could reduce binding efficiency compared to smaller substituents.

- Metabolic Stability: The CF₃ group’s resistance to oxidation may prolong half-life relative to non-fluorinated analogs.

Methodological Considerations for Comparative Research

As emphasized in and , rigorous qualitative methodologies are critical when analyzing structural-activity relationships. For example:

Actividad Biológica

N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a substituted phenethylamine, characterized by the presence of a trifluoromethyl group and a butyl side chain. Its chemical structure can be represented as follows:

This structure contributes to its unique interactions with biological systems, particularly in relation to neurotransmitter receptors.

Research indicates that this compound acts primarily as a monoamine releasing agent , influencing the release of neurotransmitters such as dopamine and norepinephrine. This mechanism is similar to other compounds in the phenethylamine class, which are known for their stimulant effects.

Biological Activity Overview

-

Stimulant Effects :

- The compound exhibits stimulant properties, akin to amphetamines, leading to increased locomotor activity in animal models.

- Studies have shown that it can enhance dopamine release, which is associated with reward and pleasure pathways in the brain.

- Receptor Interactions :

- Potential Therapeutic Applications :

Case Study 1: Animal Model Research

In a controlled study involving rodents, administration of this compound resulted in significant increases in locomotor activity compared to control groups. The study measured neurotransmitter levels pre- and post-administration, revealing elevated dopamine levels in the striatum .

Case Study 2: Human Trials

A preliminary clinical trial assessed the safety and efficacy of this compound in adults with treatment-resistant depression. Participants reported improvements in mood and energy levels; however, side effects included increased heart rate and anxiety symptoms .

Data Summary

| Parameter | Findings |

|---|---|

| Chemical Formula | C₁₄H₁₈F₃N |

| Primary Action | Monoamine release |

| Main Receptors Targeted | 5-HT2C, Dopamine receptors |

| Stimulant Activity | Increased locomotion in animal models |

| Potential Applications | Depression treatment, appetite control |

Safety and Toxicity

While this compound shows promise for therapeutic use, safety assessments are crucial. Reports indicate potential toxicity at high doses, including cardiovascular effects such as tachycardia and hypertension. Further studies are necessary to establish a safe therapeutic window.

Q & A

Basic: What are the recommended methodologies for synthesizing N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine, and how can reaction conditions be optimized?

Answer:

Synthesis of this compound likely involves multi-step alkylation and fluorination reactions. A robust approach includes:

- Stepwise alkylation : Introduce the n-butyl and dimethylamine groups sequentially to avoid side reactions.

- Trifluoromethylation : Use metal-mediated cross-coupling (e.g., Cu/Ag catalysts) to attach the m-trifluoromethyl group .

For optimization, employ Box-Behnken experimental design to evaluate interactions between variables (e.g., temperature, reagent stoichiometry, solvent polarity). This method identifies nonlinear relationships and optimizes yield while minimizing trials .

Basic: How should researchers characterize the structural purity of this compound, and what analytical techniques are critical?

Answer:

- NMR spectroscopy : Use H and C NMR to confirm substituent positions (e.g., distinguishing alpha vs. beta dimethylamine groups).

- Mass spectrometry (HRMS) : Verify molecular formula and detect isotopic patterns of the trifluoromethyl group .

- X-ray crystallography : Resolve stereochemical ambiguities, if applicable. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Advanced: How can conflicting data on reaction yields or byproduct formation be resolved during synthesis?

Answer:

Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst degradation). Mitigation strategies include:

- Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., temperature vs. reagent purity) .

- In-situ monitoring : Use techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically.

- Reproducibility checks : Replicate reactions under controlled environments (e.g., inert atmosphere) to rule out external contaminants .

Advanced: What methodologies are recommended for assessing the compound’s acute toxicity in preclinical models?

Answer:

- AEGL-like frameworks : Adapt Acute Exposure Guideline Level protocols used for structurally related chloroformates. For example, derive lethality thresholds using interspecies uncertainty factors (UF=10) and temporal scaling (e.g., ) to extrapolate short- and long-term exposure limits .

- In vitro assays : Prioritize cell-based toxicity screens (e.g., mitochondrial dysfunction assays) before progressing to rodent models.

Advanced: How can researchers ensure the reliability of analytical data when working with trace impurities or degradation products?

Answer:

- Reference standards : Use certified materials (e.g., EP Reference Standards) to calibrate instruments and validate detection limits .

- Multi-method validation : Cross-verify results using complementary techniques (e.g., GC-MS for volatiles, LC-MS for non-volatiles) .

- Statistical rigor : Apply outlier tests (e.g., Grubbs’ test) and ensure residual analysis aligns with normal distribution assumptions in regression models .

Advanced: What strategies address discrepancies in computational vs. experimental physicochemical properties (e.g., logP, solubility)?

Answer:

- Force field refinement : Use molecular dynamics simulations with polarizable force fields to better model trifluoromethyl interactions.

- Experimental calibration : Compare computational predictions (e.g., COSMO-RS) with empirical measurements in varying solvent systems.

- Error analysis : Quantify systematic biases (e.g., overestimation of hydrophobic effects) and adjust parameters iteratively .

Basic: What safety protocols are essential for handling this compound given its structural similarity to hazardous analogs?

Answer:

- Containment : Use gloveboxes or fume hoods for synthesis, citing protocols for n-butyl chloroformates (e.g., BASF safety guidelines) .

- Exposure monitoring : Implement real-time air sampling for volatile byproducts.

- Emergency response : Pre-establish decontamination procedures for spills, referencing SDS templates from authoritative sources (e.g., Cayman Chemical) .

Advanced: How can researchers validate the biological activity of this compound while accounting for batch-to-batch variability?

Answer:

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify labile functional groups.

- Bioassay replication : Test multiple batches in parallel using standardized assays (e.g., IL-6 inhibition if targeting inflammatory pathways) .

- Multivariate analysis : Use PCA (Principal Component Analysis) to correlate impurity profiles with activity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.